molecular formula C9H12N2O4 B12343158 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid

2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid

Cat. No.: B12343158
M. Wt: 212.20 g/mol
InChI Key: FEAFGJMFIIOXLR-UHFFFAOYSA-N
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Description

2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with two oxo groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the oxo groups and the carboxylic acid functional group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxo groups, leading to the formation of hydroxyl or other functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions, resulting in the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific quinazoline core and the combination of oxo and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4-6H,1-3H2,(H,13,14)(H2,10,11,12,15)

InChI Key

FEAFGJMFIIOXLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)O)C(=O)NC(=O)N2

Origin of Product

United States

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